Urea, 1-allyl-3-phenylsulfonyl-2-thio-

Description

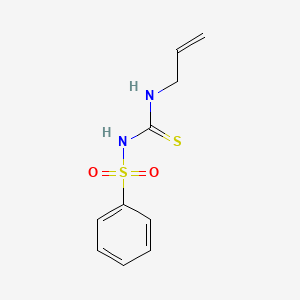

"Urea, 1-allyl-3-phenylsulfonyl-2-thio-" is a thiourea derivative characterized by an allyl group at the N1 position and a phenylsulfonyl group at the N3 position. Thiourea derivatives are widely studied for their diverse chemical reactivity and biological activities, including enzyme inhibition and pesticidal properties. This compound’s structural complexity may contribute to unique interactions in medicinal or agrochemical contexts, though specific applications require further investigation .

Properties

CAS No. |

74051-53-9 |

|---|---|

Molecular Formula |

C10H12N2O2S2 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-prop-2-enylthiourea |

InChI |

InChI=1S/C10H12N2O2S2/c1-2-8-11-10(15)12-16(13,14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,11,12,15) |

InChI Key |

ZDXYAAQWZYPADV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=S)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-allyl-3-phenylsulfonyl-2-thio- typically involves the reaction of allyl isothiocyanate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Urea, 1-allyl-3-phenylsulfonyl-2-thio- undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The allyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halides, nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Phenyl derivatives.

Substitution: Allyl-substituted products.

Scientific Research Applications

Chemistry: In organic synthesis, Urea, 1-allyl-3-phenylsulfonyl-2-thio- is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor for the formation of five- and six-membered ring systems containing sulfur and nitrogen atoms .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antibacterial, antifungal, and anticancer properties. The presence of the thio group enhances its reactivity with biological molecules, making it a promising candidate for drug development .

Industry: In the industrial sector, Urea, 1-allyl-3-phenylsulfonyl-2-thio- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Urea, 1-allyl-3-phenylsulfonyl-2-thio- involves its interaction with molecular targets through the formation of covalent bonds. The thio group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives share a common core structure (NH2-CS-NH2) but exhibit varied properties depending on substituents. Below is a comparative analysis of "Urea, 1-allyl-3-phenylsulfonyl-2-thio-" with two structurally related compounds: 1-Naphthylthiourea (ANTU) and Phenylthiourea (PTU) .

Table 1: Structural and Functional Comparison

Key Findings:

- Biological Activity: ANTU’s acute rodenticidal action contrasts with PTU’s role in taste research. The allyl-sulfonyl combination in the target compound may offer novel bioactivity, though toxicity data remain sparse.

- Synthetic Utility : The allyl group enables functionalization via thiol-ene reactions, a feature absent in ANTU or PTU.

Biological Activity

Urea, 1-allyl-3-phenylsulfonyl-2-thio- is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Urea, 1-allyl-3-phenylsulfonyl-2-thio- is characterized by the following structural features:

- Urea Core : Central to its structure, influencing its reactivity.

- Allyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Phenylsulfonyl Moiety : Contributes to its chemical behavior and biological activity.

The presence of both sulfur and nitrogen functionalities allows for diverse interactions within biological systems, making it a subject of significant research interest.

Research indicates that urea derivatives, including 1-allyl-3-phenylsulfonyl-2-thio-, exhibit various biological activities. Key mechanisms include:

- Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens. For instance, urea enhances the expression of antimicrobial peptides in skin cells, which is crucial for skin barrier function and defense against infections .

- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Cardiovascular Effects : Preliminary studies suggest that these compounds may influence thrombotic pathways, indicating potential applications in cardiovascular disease management.

Case Studies

Several studies have investigated the biological activity of urea derivatives:

- Barrier Function Enhancement : A study demonstrated that topical application of urea improved skin barrier function by enhancing the expression of proteins involved in epidermal integrity and antimicrobial defense . This suggests that urea derivatives could be beneficial in treating skin disorders.

- Urease Inhibition : Urea derivatives have been explored as urease inhibitors, which are important in treating conditions like urease-related infections. Some compounds showed promising inhibition rates comparable to established drugs .

- Therapeutic Applications : Due to their ability to modulate biological pathways, urea derivatives are being researched for their potential role in developing new therapeutic agents targeting various diseases.

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.